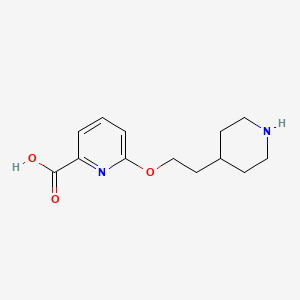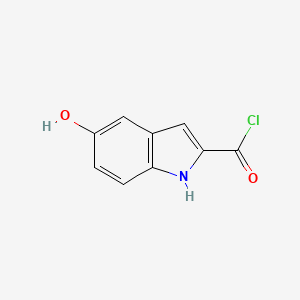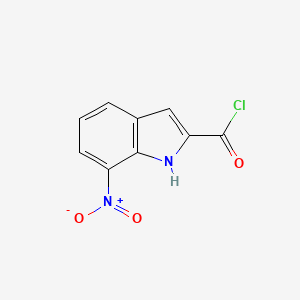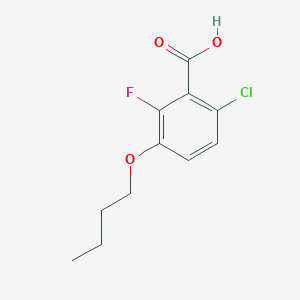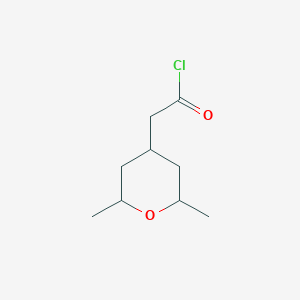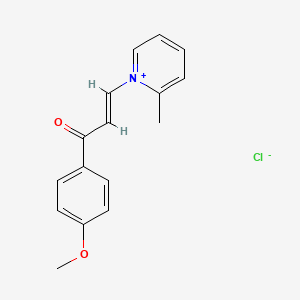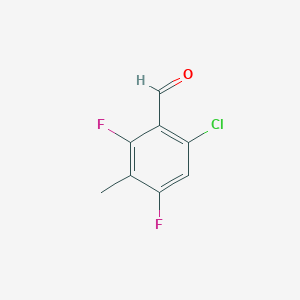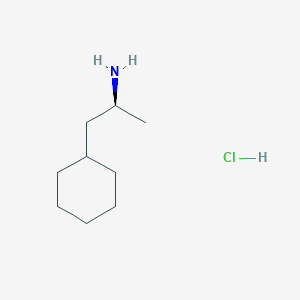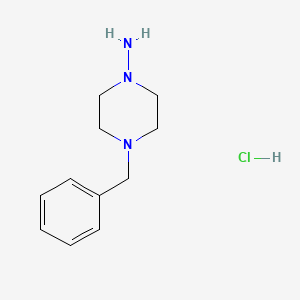
1-(5-Boronopyrimidin-2-yl)piperidine-4-carboxylic acid
Overview
Description
Scientific Research Applications
Cancer Treatment
1-(5-Boronopyrimidin-2-yl)piperidine-4-carboxylic acid and its derivatives are explored in the context of cancer treatment. A notable study highlights the synthesis and potential application of a compound structurally related to 1-(5-Boronopyrimidin-2-yl)piperidine-4-carboxylic acid as an inhibitor of Aurora kinase, which is implicated in cancer cell proliferation (ロバート ヘンリー,ジェームズ, 2006).
Antibacterial Applications
Compounds structurally similar to 1-(5-Boronopyrimidin-2-yl)piperidine-4-carboxylic acid have been synthesized and evaluated for their antibacterial activity. For instance, the study by Ram C.Merugu, D.Ramesh, and B.Sreenivasulu (2010) discusses the microwave-assisted synthesis of piperidine-containing pyrimidine imines and thiazolidinones, showcasing their potential in combating bacterial infections (Ram C.Merugu, D.Ramesh, & B.Sreenivasulu, 2010).
Folate Metabolism and Tumor Cell Growth Inhibition
The compound has been used in the synthesis of analogues related to folate metabolism, which is crucial in cellular replication and cancer. A. Rosowsky, H. Bader, Joel E. Wright, and R. Moran (1994) synthesized derivatives of 1-(5-Boronopyrimidin-2-yl)piperidine-4-carboxylic acid that exhibit properties as substrates for folylpolyglutamate synthetase, potentially influencing the growth of tumor cells (A. Rosowsky, H. Bader, Joel E. Wright, & R. Moran, 1994).
Synthesis of Novel Heterocyclic Compounds
Gita Matulevičiūtė and colleagues (2021) developed a series of novel heterocyclic amino acids, including methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, demonstrating the versatility of 1-(5-Boronopyrimidin-2-yl)piperidine-4-carboxylic acid in synthesizing new chemical entities with potential applications in various fields (Gita Matulevičiūtė et al., 2021).
Anti-angiogenic and DNA Cleavage Studies
Vinaya Kambappa and colleagues (2017) researched derivatives of piperidine-4-carboxamide for their anti-angiogenic properties and DNA cleavage capabilities, suggesting potential applications in cancer treatment (Vinaya Kambappa et al., 2017).
properties
IUPAC Name |
1-(5-boronopyrimidin-2-yl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BN3O4/c15-9(16)7-1-3-14(4-2-7)10-12-5-8(6-13-10)11(17)18/h5-7,17-18H,1-4H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXMDWUUKNJFDIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1)N2CCC(CC2)C(=O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Boronopyrimidin-2-yl)piperidine-4-carboxylic acid | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



